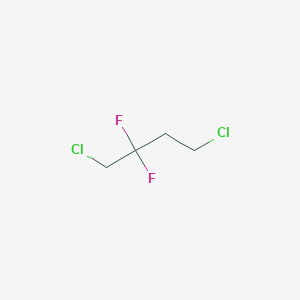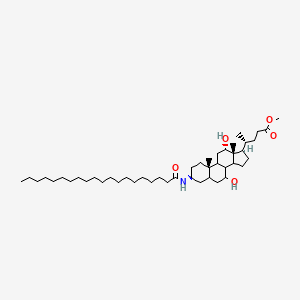![molecular formula C16H26ClNO2 B1426520 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219964-34-7](/img/structure/B1426520.png)
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride
描述
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound that belongs to the piperidine family. It is known for its application as a local anesthetic drug, similar to other anesthetics such as lidocaine and bupivacaine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-methoxyethyl group and a phenoxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Preparation of 4-(2-Methoxyethyl)phenol: This intermediate can be synthesized by reacting methyl vinyl ether with 4-bromonitrobenzene.
Formation of 4-(2-Methoxyethyl)phenoxyethyl bromide: The 4-(2-Methoxyethyl)phenol is then reacted with ethylene bromide to form the corresponding bromide.
Nucleophilic Substitution: The bromide is then reacted with piperidine under basic conditions to form 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Utilized as a local anesthetic in medical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to its anesthetic effect. This action is similar to other local anesthetics like lidocaine and bupivacaine.
相似化合物的比较
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Mepivacaine: Structurally similar to 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride and used for similar applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacokinetic properties and a particular profile of action. Its methoxyethyl and phenoxyethyl groups contribute to its solubility and interaction with biological targets, making it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-18-12-8-14-2-4-16(5-3-14)19-13-9-15-6-10-17-11-7-15;/h2-5,15,17H,6-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONIIVZGRMMAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-34-7 | |
| Record name | Piperidine, 4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)

![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)


